

# Invasin-Mediated Gene Delivery Systems: Application Notes and Protocols

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## Compound of Interest

Compound Name: *invasin*

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## Introduction

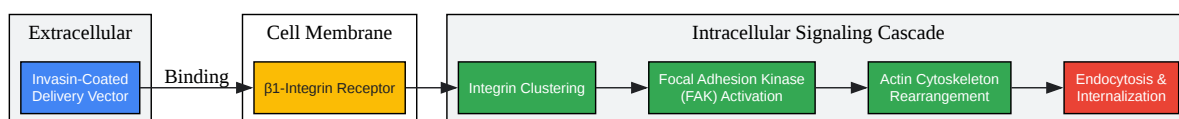
In the quest for targeted and efficient gene and drug delivery, researchers are increasingly turning to strategies that mimic natural biological processes. One such promising approach leverages **invasin**, a bacterial outer membrane protein from enteropathogenic *Yersinia* species, such as *Y. pseudotuberculosis*.<sup>[1][2]</sup> **Invasin** is a key virulence factor that mediates the entry of bacteria into host cells by binding with high affinity to a subset of  $\beta$ 1-integrin receptors.<sup>[3][4]</sup> These receptors are notably expressed on the surface of specialized intestinal epithelial cells called M-cells, which are gateways to the underlying lymphoid tissue.<sup>[4][5]</sup>

The remarkable specificity and efficiency of the **invasin**-integrin interaction make it an attractive tool for delivering therapeutic payloads.<sup>[5]</sup> By functionalizing gene carriers—such as liposomes, nanoparticles, or non-pathogenic bacteria—with **invasin** or its active fragments, these delivery vehicles can be programmed to target and enter specific cells, offering a potent platform for DNA vaccines, gene therapy, and the delivery of intracellular therapeutics.<sup>[1][5][6]</sup> The C-terminal 192 and 497 amino acid fragments of **invasin** (InvA192 and InvA497) have been identified as sufficient for mediating this cellular entry, providing minimal and effective targeting moieties for vector design.<sup>[3][6]</sup>

## Mechanism of Action: The Invasin Entry Pathway

The cellular uptake mediated by **invasin** follows a "zipper" model, a receptor-mediated endocytic process that involves a cascade of signaling events.[2] The process is initiated by the high-affinity binding of **invasin** to  $\beta 1$ -integrin receptors on the host cell surface.[3] This multivalent binding induces the clustering of integrins, which serves as a nucleation point for the recruitment of various signaling and cytoskeletal proteins.[7]

This clustering activates intracellular signaling cascades, including the phosphorylation of Focal Adhesion Kinase (FAK), which in turn orchestrates the rearrangement of the actin cytoskeleton. [8] The cytoskeleton remodeling drives the extension of the cell membrane to engulf the **invasin**-coated particle, leading to its internalization within a membrane-bound vacuole (endosome).[7] This mechanism effectively hijacks the cell's own machinery for a process that is otherwise reserved for interactions with the extracellular matrix.



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Caption: Signaling pathway for **invasin**-mediated cellular entry.

## Application Notes & Data Presentation

**Invasin**-functionalized nanocarriers have demonstrated significantly improved performance compared to their non-functionalized counterparts. The data below, summarized from various studies, highlights the key characteristics and efficiencies of these systems.

### Table 1: Physicochemical Properties of Invasin-Functionalized Liposomes

Carrier Type	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Gentamicin Encapsulation Efficiency (%)
Non-Functionalized Liposomes	~165	~0.2	~ -25	~40% <sup>[7]</sup>
InvA497-Functionalized Liposomes	~170	~0.2	~ -28	~15% <sup>[7]</sup>
Spherical Nanoparticles (PLGA)	164.8 ± 8.3	-	-	-
InvA497-Spherical Nanoparticles	-	-	-	~15% (LC ~2.5%) <sup>[9]</sup>

Note: Functionalization can sometimes modestly decrease the encapsulation efficiency of hydrophilic drugs due to the additional processing steps.<sup>[7]</sup>

## Table 2: Cellular Uptake and Therapeutic Efficiency

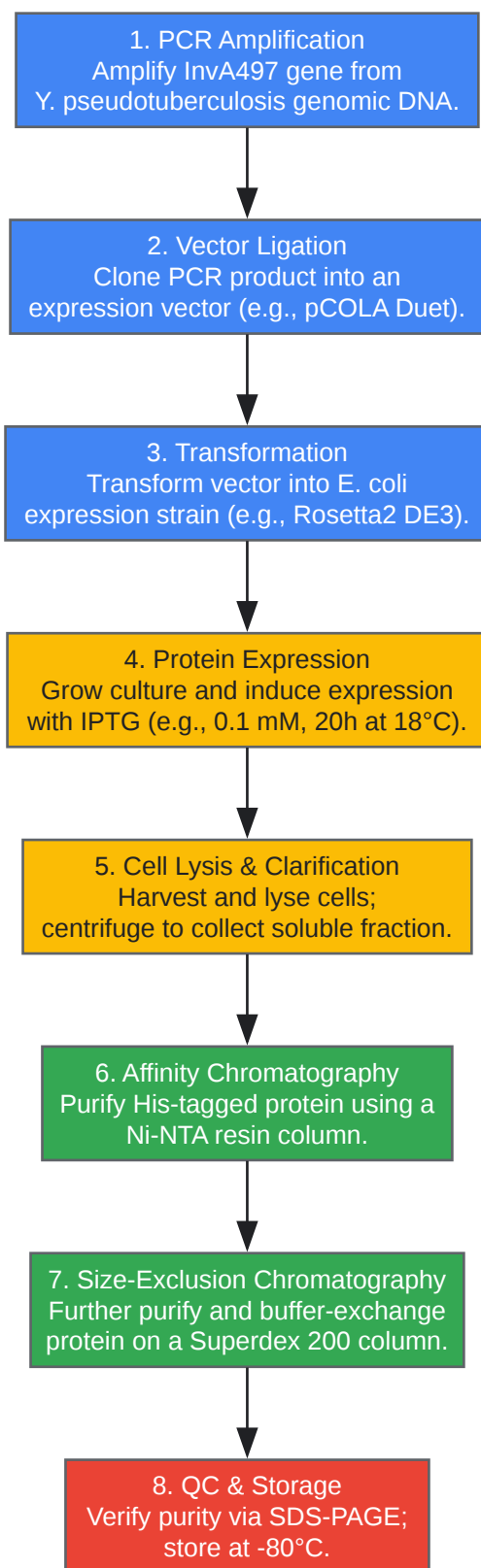
Delivery System	Cell Line	Key Finding	Reference
InvA497-Liposomes	HEp-2	>30-fold increased cell binding compared to albumin-functionalized liposomes.	[6]
InvA497-Liposomes (Gentamicin-loaded)	HEp-2 (Y. pseudotuberculosis infected)	Significantly greater reduction in intracellular bacteria vs. non-functionalized liposomes.	[2][7]
InvA497-Liposomes (Gentamicin-loaded)	HEp-2 (S. enterica infected)	Significantly greater reduction in intracellular bacteria vs. non-functionalized liposomes.	[2][7]
InvA497-Nanoparticles (Spherical & Aspherical)	HEp-2	Significantly improved rate and extent of uptake compared to non-functionalized nanoparticles.	[9][10]
Recombinant invasive E. coli	Murine Gut Epithelium	Selective uptake into Peyer's patches, co-localization with dendritic cells.	[1]
inv mutant Y. enterocolitica	Cultured Epithelial Cells	Approximately 80-fold less invasive than wild-type.	

## Detailed Experimental Protocols

The following protocols provide detailed methodologies for the production and evaluation of **invasin**-mediated delivery systems.

## Protocol 1: Cloning, Expression, and Purification of Invasin Fragments (e.g., InvA497)

This protocol describes the production of a recombinant C-terminal fragment of **invasin** from *Y. pseudotuberculosis* for subsequent use in vector functionalization.



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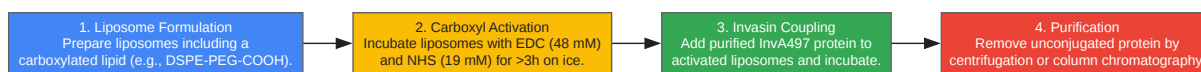
Caption: Workflow for recombinant **invasin** fragment production.

### Methodology:

- **Cloning:** The gene sequence for the C-terminal 497 amino acids of **invasin** (InvA497) is amplified by PCR from *Y. pseudotuberculosis* genomic DNA.[\[11\]](#) The resulting PCR fragment is cloned into a suitable bacterial expression vector, such as a modified pCOLA Duet vector, often incorporating an N-terminal affinity tag (e.g., 6x-His tag) for purification.[\[11\]](#)
- **Expression:** The expression vector is transformed into a competent *E. coli* strain like Rosetta2 (DE3).[\[11\]](#) A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth (TB) media. The culture is grown at 37°C until it reaches an OD<sub>600</sub> of 0.5-0.6. Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, and the culture is incubated for an additional 20 hours at 18°C with shaking.[\[11\]](#)
- **Purification:**
  - Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed (e.g., by sonication).
  - The soluble protein fraction is clarified by high-speed centrifugation.
  - The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged InvA497 is eluted.[\[11\]](#)
  - For higher purity, the eluate is concentrated and subjected to size-exclusion chromatography (e.g., using a HiLoad 16/60 Superdex 200 column) in a suitable storage buffer (e.g., 20 mM HEPES, 200 mM NaCl, pH 7.4).[\[11\]](#)
- **Quality Control:** Protein purity is assessed by SDS-PAGE, and concentration is determined using a standard protein assay (e.g., BCA). The purified protein is aliquoted and stored at -80°C.

## Protocol 2: Covalent Functionalization of Liposomes with Invasin

This protocol details the covalent coupling of purified **invasin** fragments to pre-formed liposomes using EDC/NHS chemistry, which targets carboxyl groups on the liposome surface.



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Caption: Workflow for **invasin**-liposome conjugation.

#### Methodology:

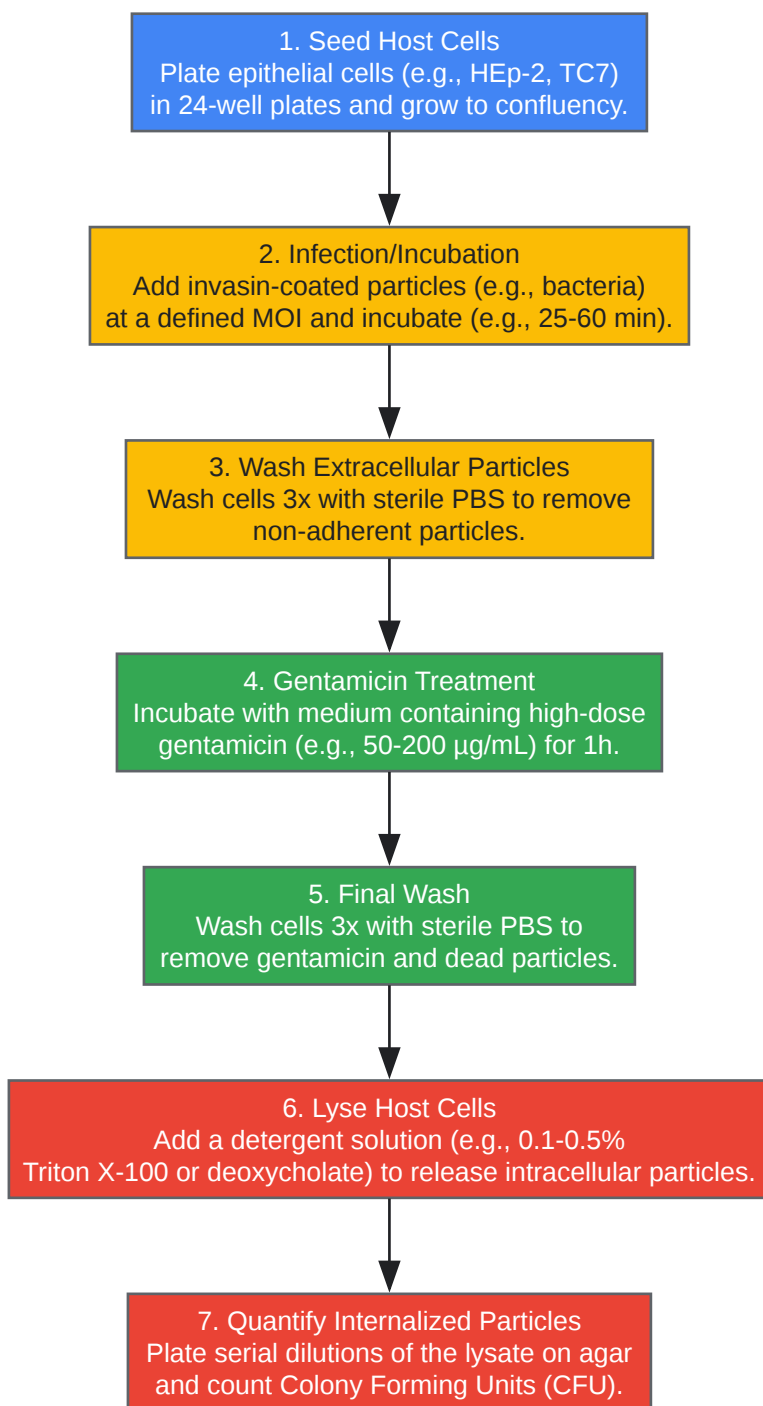
- **Liposome Preparation:** Prepare liposomes using a standard method (e.g., lipid film hydration followed by extrusion). The lipid composition must include a lipid with a reactive carboxyl group, such as DSPE-PEG-COOH, typically at 5-10 mol%.
- **Activation of Carboxyl Groups:**
  - Cool a suspension of the prepared liposomes in an ice bath.
  - Add a freshly prepared crosslinking solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to final concentrations of 48 mM and 19 mM, respectively.<sup>[7]</sup>
  - Incubate the mixture for at least 3 hours on ice with gentle mixing to activate the carboxyl groups, forming a reactive NHS-ester intermediate.<sup>[7]</sup>
- **Coupling Reaction:**
  - Remove excess EDC/NHS by washing the liposomes (e.g., via ultracentrifugation and resuspension).
  - Immediately add the purified InvA497 protein to the activated liposome suspension. The optimal protein-to-lipid ratio should be determined empirically.
  - Incubate the reaction for several hours at room temperature or overnight at 4°C with gentle agitation to allow the formation of a stable amide bond between the liposome and primary amines on the protein.



- **Purification and Characterization:** Remove unconjugated protein from the functionalized liposomes by size-exclusion chromatography or repeated centrifugation cycles. Characterize the final product for size, zeta potential, and protein conjugation efficiency.

## **Protocol 3: Assessing Cellular Uptake via Gentamicin Protection Assay**

This assay quantifies the number of internalized bacteria or nanoparticles by using the membrane-impermeable antibiotic gentamicin to kill any particles remaining extracellularly.[\[12\]](#)



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Caption: Workflow for the Gentamicin Protection Assay.

Methodology:

- Cell Culture: Seed mammalian host cells (e.g., HEp-2) in 24-well plates and grow until they form a confluent monolayer.[5][13]
- Infection:
  - Wash the cell monolayers three times with sterile Phosphate-Buffered Saline (PBS).[5]
  - Add the **invasin**-functionalized particles (e.g., recombinant E. coli or **invasin**-coated beads) suspended in serum-free medium at a predetermined Multiplicity of Infection (MOI), typically between 5 and 100.[8]
  - To synchronize infection, centrifuge the plates at low speed (e.g., 180 x g for 10 min).[8]
  - Incubate for 25-60 minutes at 37°C in a 10% CO<sub>2</sub> incubator to allow for internalization.[5][8]
- Killing Extracellular Particles:
  - Aspirate the medium and wash the cells three times with PBS to remove non-adherent particles.[5]
  - Add fresh culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for 1 hour at 37°C. This step kills all extracellular particles, while internalized ones remain "protected".[5][8][13]
- Quantification:
  - Wash the cells three times with PBS to remove the antibiotic and dead particles.
  - Lyse the host cells by adding 200-500 µL of a lysis buffer containing a mild detergent (e.g., 0.1% Triton X-100 or 0.5% sodium deoxycholate).[7][8]
  - Collect the lysate, perform serial dilutions in PBS, and plate onto appropriate agar plates.
  - Incubate the plates overnight and count the resulting Colony Forming Units (CFU) to determine the number of viable internalized particles.

## Protocol 4: Quantifying Gene Delivery Efficiency

This protocol describes how to assess the functional delivery of a gene using a reporter plasmid, such as one encoding Green Fluorescent Protein (GFP).

#### Methodology:

- Vector Preparation: Prepare **invasin**-functionalized nanocarriers (e.g., liposomes or polymeric nanoparticles) loaded with a reporter plasmid (e.g., pEGFP-N1).
- Transfection:
  - Seed target cells in multi-well plates or on coverslips.
  - When cells reach ~70-80% confluency, replace the medium with fresh medium containing the gene-loaded, **invasin**-functionalized nanocarriers. Include non-functionalized carriers and a commercial transfection reagent (e.g., Lipofectamine) as controls.[\[14\]](#)[\[15\]](#)
  - Incubate for 4-6 hours, then replace with fresh, complete medium.
- Analysis (24-72 hours post-transfection):
  - Fluorescence Microscopy: Qualitatively and quantitatively assess GFP expression. Capture images from multiple random fields. Transfection efficiency can be calculated as the percentage of GFP-positive cells relative to the total number of cells (e.g., counted via a nuclear stain like Hoechst 33342).[\[14\]](#)
  - Flow Cytometry: For a more robust quantitative analysis, detach the cells, and analyze the cell population for GFP fluorescence. This provides the percentage of transfected cells and the mean fluorescence intensity, which correlates with the level of protein expression.
  - Quantitative PCR (qPCR/ddPCR): To measure the number of vector genomes delivered to the cells or nucleus, extract total cellular or nuclear DNA. Use primers and probes specific to the delivered plasmid to quantify the number of gene copies per cell.[\[16\]](#)[\[17\]](#)[\[18\]](#) This method measures delivery efficiency upstream of protein expression.

## Conclusion and Future Prospects

**Invasin**-mediated gene delivery systems represent a powerful and versatile platform for targeted intracellular delivery. By co-opting a natural bacterial invasion mechanism, these

systems can efficiently ferry genetic material and therapeutic drugs into target cells, particularly within the gastrointestinal tract. The ability to use minimal protein fragments like InvA497 simplifies vector design and production. Key advantages include high specificity for  $\beta$ 1-integrin expressing cells, enhanced cellular uptake, and the potential for non-invasive oral administration.[5]

Challenges remain, including optimizing drug/gene loading without compromising the carrier's structural integrity, understanding the intracellular fate of the delivered cargo, and mitigating potential immunogenicity. However, ongoing research into refining **invasin** variants, exploring novel carrier materials, and combining this targeting strategy with other advanced delivery technologies promises to expand the therapeutic applications of this innovative approach in gene therapy, vaccination, and the treatment of intracellular infections.

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